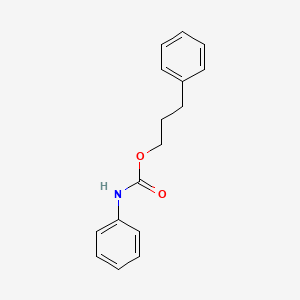

3-phenylpropyl phenylcarbamate

Description

3-Phenylpropyl phenylcarbamate is a carbamate derivative characterized by a phenyl group attached to a three-carbon propyl chain, which is further esterified with a phenylcarbamate group. This compound belongs to the broader class of carbamates, which are widely studied for their pharmacological and chemical properties, including enzyme inhibition, receptor modulation, and hydrolytic stability. For example, 3-phenylpropyl cinnamate, a structurally similar ester, is a major component in styrax resin (14.4–17.9% by content) and shares comparable physicochemical properties .

Properties

IUPAC Name |

3-phenylpropyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(17-15-11-5-2-6-12-15)19-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKMUPQNYCIXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl phenylcarbamate typically involves the reaction of 3-phenylpropylamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow system, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as iron-chrome or tin compounds can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-phenylpropyl phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxidized carbamate derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-phenylpropyl phenylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-phenylpropyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also permeate cell membranes, allowing it to reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-phenylpropyl phenylcarbamate with key analogs based on molecular features, biological activity, and physicochemical properties:

Functional Comparisons

Enzymatic Hydrolysis :

Carbamate hydrolases exhibit broad substrate specificity. For example, enzymes from Pseudomonas spp. hydrolyze phenylcarbamates like isopropyl N-(3-chlorophenyl) carbamate (CIPC) but also degrade esters and acyl anilides . This suggests that this compound may undergo enzymatic hydrolysis, though its stability likely exceeds that of felbamate, which is metabolized rapidly due to its dicarbamate structure .- Anticonvulsant vs. Muscle Relaxant: Felbamate acts as an anticonvulsant via NMDA receptor modulation, whereas N,N-bis(3-phenylpropyl)ethylamine targets smooth muscle relaxation .

Physicochemical Properties :

- Lipophilicity : Carbamates like this compound are generally more lipophilic than esters (e.g., 3-phenylpropyl cinnamate), enhancing blood-brain barrier penetration .

- Thermal Stability : Styrax-derived esters (e.g., 3-phenylpropyl cinnamate) exhibit high thermal stability, a trait likely shared by phenylcarbamate analogs due to aromatic stabilization .

Toxicological and Metabolic Profiles

- Toxicity: Carbamates are typically less toxic than organophosphates but can inhibit acetylcholinesterase at high doses. Felbamate, for instance, carries a risk of aplastic anemia, highlighting the need for rigorous toxicity studies on this compound .

- Metabolism: Carbamate hydrolysis generates phenylpropanol and phenylcarbamic acid, which may undergo further conjugation or excretion. Comparative studies on styrax components (e.g., 3-phenylpropyl cinnamate) show low acute toxicity in rodents, suggesting a favorable profile for related carbamates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenylpropyl phenylcarbamate, and what challenges are encountered in its synthesis?

- Methodological Answer : Traditional carbamate synthesis via phenol-isocyanate coupling (e.g., phenyl isocyanate with phenolic precursors) often faces challenges, such as unreactivity under standard conditions . Alternative routes involve reacting pre-synthesized intermediates like 3- or 4-((phenylcarbamoyl)oxy)benzoic acids with amines using coupling reagents (e.g., TBTU/DIPEA in CH₂Cl₂). This approach bypasses the need for unstable intermediates and improves reaction control .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying volatile components and verifying purity. Thin-layer chromatography (TLC) ensures reproducibility and spot clarity, while nuclear magnetic resonance (NMR) and elemental analysis (CHNS) confirm structural integrity. For batch consistency, establish characteristic chromatographic profiles using GC with 18+ batches to define reproducible peaks .

Q. How can researchers establish a reliable chromatographic profile for this compound?

- Methodological Answer : Use GC with a polar capillary column (e.g., DB-5MS) and temperature programming (e.g., 50°C to 280°C at 10°C/min). Analyze ≥18 batches to identify consistent retention times and peak ratios. Include internal standards like cinnamyl cinnamate for normalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Microwave-assisted synthesis under controlled pressure (12.2 bar) and temperature (165°C) significantly enhances reaction efficiency for triazole derivatives. Maintain a 1:1 molar ratio of phenylpropyl precursors to electrophilic partners (e.g., anhydrides) to minimize side products . Solvent-free conditions, as demonstrated in esterification of 3-phenylpropane with pentanoic anhydride, reduce waste and improve atom economy .

Q. What structural modifications of the phenylcarbamate moiety influence cholinesterase (ChE) inhibition activity?

- Methodological Answer : Substituents on the phenyl ring (e.g., isopropyl or ortho-tolyl groups) enhance ChE binding affinity. For example, cymserine derivatives with 4-isopropylphenylcarbamate show higher inhibitory potency than unsubstituted analogs. Use molecular docking studies to predict interactions with the ChE active site gorge .

Q. How do discrepancies in biological activity data for phenylcarbamate derivatives inform structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions in IC₅₀ values may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using human recombinant ChE and consistent substrate (acetylthiocholine iodide) concentrations. Cross-validate results with kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What strategies mitigate hazards associated with 3-phenylpropyl carbamate derivatives during handling?

- Methodological Answer : Derivatives like (3-phenylpropyl)urea require strict adherence to GHS07 guidelines (e.g., H302/H315/H319/H335 codes). Use fume hoods for synthesis, nitrile gloves for skin protection, and respiratory masks during powder handling. Store compounds under inert gas (N₂) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.